3-chloro-4-(1,3-oxazol-5-yl)aniline
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Overview
Description
3-chloro-4-(1,3-oxazol-5-yl)aniline is an organic compound that features a chloro-substituted aniline ring fused with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1,3-oxazol-5-yl)aniline typically involves the reaction of 3-chloroaniline with an oxazole derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aniline and oxazole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(1,3-oxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted oxazole and aniline derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-chloro-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-4-(1,3-oxazol-5-yl)aniline involves its interaction with molecular targets through adsorption and chemical bonding. In corrosion inhibition, the compound forms a protective layer on the metal surface, preventing further corrosion. This involves both physical and chemical adsorption mechanisms, as confirmed by Langmuir adsorption isotherm analysis .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-oxazol-5-yl)aniline: Lacks the chloro substituent, which may affect its reactivity and applications.
4-chloro-3-(1,3-oxazol-5-yl)phenol: Similar structure but with a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness
3-chloro-4-(1,3-oxazol-5-yl)aniline is unique due to the presence of both the chloro and oxazole groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to act as a corrosion inhibitor and its potential in pharmaceutical research highlight its versatility and importance .
Properties
CAS No. |
198821-76-0 |
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Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
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